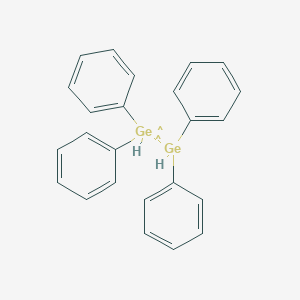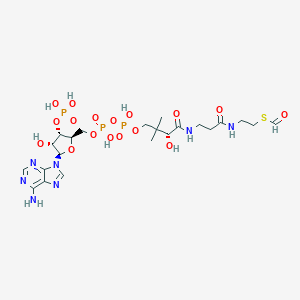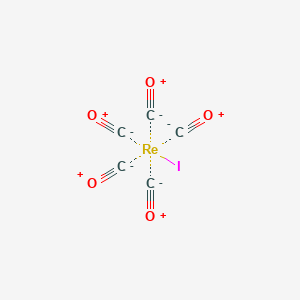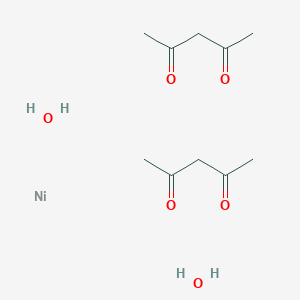
Hydrido-diphenyl-germanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrido-diphenyl-germanium, also known as GeH3Ph2, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a colorless liquid that has a molecular weight of 236.98 g/mol and a boiling point of 220 °C. It is a member of the organogermanium family and is used in various applications, including catalysis, organic synthesis, and biomedical research.
Wirkmechanismus
The mechanism of action of hydrido-diphenyl-germanium is not well understood. However, it has been suggested that it exerts its antitumor activity by inducing apoptosis in cancer cells. It has also been shown to modulate the immune system by increasing the number of T cells and natural killer cells. Furthermore, it has been suggested that it exerts its neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. It has also been shown to reduce lipid peroxidation and protein oxidation in the liver and brain. In addition, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Hydrido-diphenyl-germanium has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively non-toxic and can be used at high concentrations without causing significant harm to cells or animals. However, it has some limitations, including its low solubility in water and its potential for oxidation in air.
Zukünftige Richtungen
For research include exploring its antitumor activity in different types of cancer, investigating its immunomodulatory effects in autoimmune diseases, and studying its neuroprotective effects in other neurodegenerative diseases. In addition, further research is needed to understand its mechanism of action and to optimize its synthesis and formulation for different applications.
Conclusion
Hydrido-diphenyl-germanium is a promising compound in scientific research due to its unique properties. It has been shown to exhibit various biochemical and physiological effects and has been used in various applications, including catalysis, organic synthesis, and biomedical research. Further research is needed to fully understand its potential and to optimize its use in different applications.
Synthesemethoden
The synthesis of hydrido-diphenyl-germanium can be achieved by several methods, including the reaction of diphenylgermanium dichloride with lithium aluminum hydride, the reaction of diphenylgermanium chloride with sodium borohydride, and the reaction of diphenylgermanium chloride with sodium hydride. Among these methods, the reaction of diphenylgermanium dichloride with lithium aluminum hydride is the most commonly used method. This method involves the reduction of diphenylgermanium dichloride with lithium aluminum hydride in anhydrous ether at room temperature.
Wissenschaftliche Forschungsanwendungen
Hydrido-diphenyl-germanium has been widely used in scientific research due to its unique properties. It has been shown to exhibit antitumor activity, immunomodulatory effects, and neuroprotective effects. In addition, it has been used as a catalyst in organic synthesis and as a reagent in the preparation of other organogermanium compounds.
Eigenschaften
CAS-Nummer |
13891-99-1 |
|---|---|
Molekularformel |
C24H22Ge2 |
Molekulargewicht |
455.7 g/mol |
InChI |
InChI=1S/2C12H11Ge/c2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2*1-10,13H |
InChI-Schlüssel |
NMAYFOVLRUCDKO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[GeH]C2=CC=CC=C2.C1=CC=C(C=C1)[GeH]C2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)[GeH]C2=CC=CC=C2.C1=CC=C(C=C1)[GeH]C2=CC=CC=C2 |
Synonyme |
hydrido-diphenyl-germanium |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1,3-dimethyl-2-[(1E,3E)-3-methylocta-1,3-dienyl]-4-oxocyclohex-2-ene-1-carboxylic acid](/img/structure/B227621.png)

![Methyl 7-ethyl-4-(2-methoxy-2-oxoethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B227657.png)
![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B227665.png)
![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B227666.png)
![3-amino-6-methyl-N-(4-methyl-1-piperazinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B227688.png)

